molecular formula C20H19N B050868 Desmethylcyproheptadine CAS No. 14051-46-8

Desmethylcyproheptadine

Cat. No.: B050868
CAS No.: 14051-46-8
M. Wt: 273.4 g/mol
InChI Key: INPJSDMJYRCDGA-UHFFFAOYSA-N
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Description

N-Desmethyl Cyproheptadine is a metabolite of Cyproheptadine (C989200, HCl,H2O);  a first-generation antihistamine with additional anticholinergic, antiserotonergic, and local anesthetic properties. Also a 5-HT2/5-HT1C serotonin receptor antagonist, H1 histamine receptor antagonist, and antipruritic.

Scientific Research Applications

  • Inhibition of Hormone Secretion : Desmethylcyproheptadine has been found to suppress adrenocorticotrophin (ACTH) secretion in cultured pituitary tumor cells from patients with Nelson's syndrome (Lamberts et al., 1983). It also directly inhibits the release of ACTH and beta-lipotrophin/beta-endorphin activity from the neurointermediate lobe of the rat pituitary gland (Lamberts et al., 1983).

  • Identification in Rat Urine : this compound-10,11-epoxide, among other metabolites, has been identified in rat urine following administration of cyproheptadine (Frigerio et al., 1974).

  • Tissue Distribution : The distribution of cyproheptadine and its metabolites, including this compound, in tissues of rats and mice was studied to understand species differences in drug disposition and its correlation with pancreatic islet cell lesions (Wold & Fischer, 1972).

  • Inhibition of Enzyme Activity : this compound shows less effectiveness compared to cyproheptadine in inhibiting morphine: UDP-glucuronyltransferase, an enzyme involved in drug metabolism, in rabbit hepatic microsomal preparations (del Villar et al., 1977).

  • Effect on Fetal Tissue Distribution : The distribution of unchanged cyproheptadine and its metabolites, including this compound, was studied in pregnant rats and their fetuses. The study provided insights into the metabolic capability of the fetus in relation to these compounds (Chow & Fischer, 1987).

  • Inhibition of Prolactin Release : this compound was found to inhibit prolactin release by normal cultured rat anterior pituitary cells, suggesting its influence on hormonal regulation (Lamberts et al., 1985).

  • Insulin Biosynthesis and Release : Cyproheptadine metabolites, including this compound, have been shown to inhibit proinsulin and insulin biosynthesis and release in isolated rat pancreatic islets (Chow et al., 1989).

Biochemical Analysis

Cellular Effects

Desmethylcyproheptadine and its metabolites have been shown to inhibit hormone biosynthesis and secretion in pancreatic islets isolated from rats . This suggests that this compound may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it is metabolized into this compound-10,11-epoxide (DMCPH-epoxide) in the body . This metabolite may interact with biomolecules, potentially leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the plasma concentration of this compound and its metabolites has been observed to change over time . The metabolite DMCPH-epoxide was found to have sustained plasma concentrations .

Metabolic Pathways

This compound is involved in the metabolic pathway of Cyproheptadine, where it is metabolized into DMCPH-epoxide . This pathway may involve various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

This compound and its metabolites have been detected in various maternal and fetal tissues, including the pancreas, liver, lung, kidney, and placenta . This suggests that this compound is transported and distributed within cells and tissues.

Properties

IUPAC Name

4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-3-7-18-15(5-1)9-10-16-6-2-4-8-19(16)20(18)17-11-13-21-14-12-17/h1-10,21H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPJSDMJYRCDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161418
Record name Desmethylcyproheptadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14051-46-8
Record name 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14051-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylcyproheptadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylcyproheptadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORCYPROHEPTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR55R4RJP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 65.6 g of ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate, 32.0 g of potassium hydroxide and 250 ml of n-butanol was refluxed for 2 hrs and concentrated. Water was added to the residue and extracted with toluene. The toluene layer was washed with water, dried and concentrated to give 53.2 g of pale yellow solid, which was recrystallized from methanol to give 47.9 g of colorless needles, mp 145°-147° C.
Name
ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate
Quantity
65.6 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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